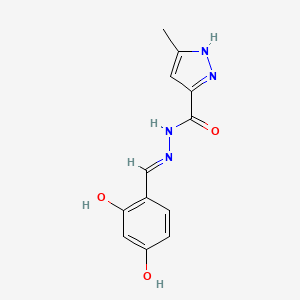
(E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. Schiff bases are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.
Purification: The resulting product is then purified by recrystallization from ethanol or another suitable solvent to obtain the pure Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or other suitable solvents.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); often in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antioxidant, and enzyme inhibitor.
Biological Studies: Its interaction with DNA has been explored, showing significant binding affinity, which could be useful in developing new therapeutic agents.
Industrial Applications: The compound’s ability to form stable metal complexes makes it useful in catalysis and material science.
作用機序
The mechanism by which (E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves several pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects.
DNA Interaction: It intercalates into the DNA structure, disrupting normal cellular processes and potentially leading to cell death in microbial organisms.
類似化合物との比較
Similar Compounds
(E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a p-tolyl group instead of a methyl group.
2,4-Dihydroxybenzaldehyde Schiff bases: A broader class of compounds with varying substituents on the pyrazole ring.
Uniqueness
(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which influences its biological activity and binding properties. The presence of both hydroxyl and imine groups enhances its ability to form hydrogen bonds and interact with biological targets.
特性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-4-10(15-14-7)12(19)16-13-6-8-2-3-9(17)5-11(8)18/h2-6,17-18H,1H3,(H,14,15)(H,16,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXMAAFDSDQNKJ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2814331.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2814332.png)
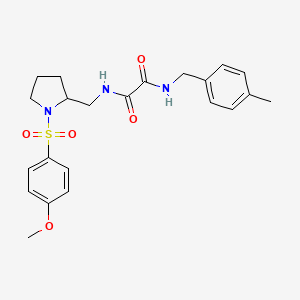
![N-(3-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814336.png)
![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)
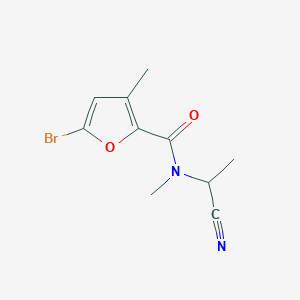
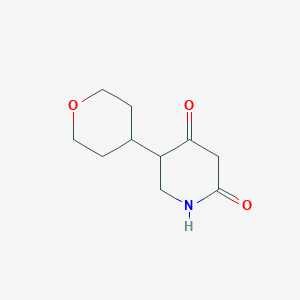
![3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2814342.png)
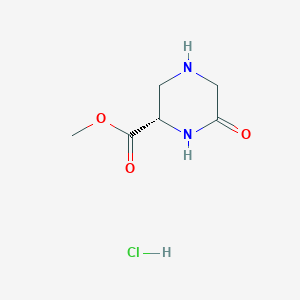
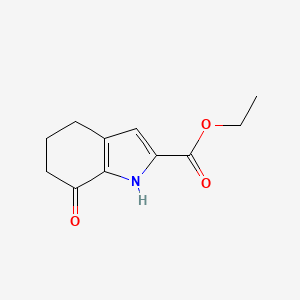
![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)
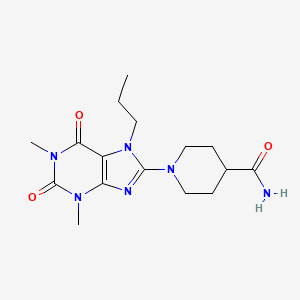
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
